molecular formula C21H23N5O2 B10987813 6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B10987813
M. Wt: 377.4 g/mol
InChI Key: CVIYKPDSBWAICM-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution Reactions:

    Piperazine Derivative Attachment: The attachment of the 4-(pyridin-2-yl)piperazine moiety is usually done via nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the pyridazinone core can produce a dihydropyridazinone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is studied for its potential as a ligand for receptors and enzymes. It can be used in assays to investigate binding affinities and mechanisms of action.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, influencing physiological processes and offering potential treatments for various conditions.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification are crucial for creating new compounds with desired properties.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s lipophilicity and metabolic stability, while the pyridazinone core and piperazine moiety contribute to its binding affinity and selectivity for biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C21H23N5O2/c1-28-19-7-3-2-6-17(19)18-9-10-21(27)26(23-18)16-24-12-14-25(15-13-24)20-8-4-5-11-22-20/h2-11H,12-16H2,1H3

InChI Key

CVIYKPDSBWAICM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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